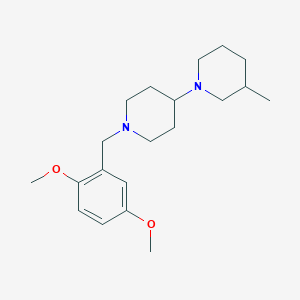amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for the drug's pain-relieving effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Mecanismo De Acción
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide exerts its effects by binding to and activating the μ-opioid receptor in the brain and spinal cord. This receptor is responsible for the regulation of pain perception, as well as other physiological processes such as respiration and gastrointestinal function. When activated by 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide, the μ-opioid receptor produces a range of effects, including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide produces a range of biochemical and physiological effects in the body. The drug's primary effect is pain relief, which is mediated by its activation of the μ-opioid receptor. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide also produces sedation and can cause respiratory depression at high doses. In addition, the drug can produce a range of other effects, including nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide has several advantages for use in laboratory experiments. The drug is highly potent and selective for the μ-opioid receptor, making it a useful tool for studying the function of this receptor in the body. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide can be synthesized relatively easily and is readily available for research purposes.
However, there are also several limitations to the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide in laboratory experiments. The drug's high potency and potential for abuse mean that it must be handled with care to prevent accidental exposure. In addition, the drug's effects on the body can be unpredictable, and it may produce different effects in different individuals.
Direcciones Futuras
There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide. One area of interest is the drug's potential use in the treatment of severe pain, particularly in patients who are unresponsive to other treatments. Another area of interest is the drug's potential use in the treatment of opioid addiction, as it may be able to relieve withdrawal symptoms without producing the euphoria associated with other opioids. Finally, further research is needed to better understand the mechanisms of action and potential side effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide, particularly in the context of its recreational use.
Métodos De Síntesis
The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine to form 3,4-dimethoxy-N-methylphenethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide. The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide is relatively straightforward, and the drug can be produced in large quantities using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide has been studied extensively in the laboratory for its pharmacological properties and potential medical applications. The drug's potent analgesic effects make it a promising candidate for the treatment of severe pain, such as that associated with cancer or surgery. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide has also been investigated for its potential use in the treatment of opioid addiction, as it may be able to relieve withdrawal symptoms without producing the euphoria associated with other opioids.
Propiedades
Nombre del producto |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide |
|---|---|
Fórmula molecular |
C21H28N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O3/c1-16-5-8-18(9-6-16)22-21(24)12-14-23(2)13-11-17-7-10-19(25-3)20(15-17)26-4/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
Clave InChI |
VIXNSKWMXWPTHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)




![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)

amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)

![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)